Microchannel Hydrolysis Yield Advantage
Using microchannel continuous-flow technology with the benzyl ester analog (II) as substrate, the hydrolysis to the key DBO carboxylic acid intermediate (I) achieved a 95% isolated yield under optimized conditions (acetone/water, LiOH, 45°C, 20 min residence time), as confirmed by 1H NMR, 13C NMR, and HRMS [1]. While the benzyl ester was used in this specific hydrolysis study, the ethyl ester (CAS 1416134-63-8) is the preferred precursor in most industrial avibactam and relebactam routes because the ethyl ester enables faster, cleaner saponification under milder conditions compared to the benzyl ester, and triphosgene-mediated urea cyclization with the ethyl ester proceeds with higher conversion efficiency in the forward synthesis direction [2]. Traditional batch-mode methods for the same transformation typically report yields of 80-85% for the hydrolysis step alone, meaning this 95% yield from a closely related DBO ester establishes a process benchmark that procurement teams should reference when qualifying an ethyl ester intermediate supplier capable of enabling similarly intensified downstream processing [1].
| Evidence Dimension | Hydrolysis yield of DBO benzyl ester to DBO carboxylic acid using microchannel continuous-flow technology |
|---|---|
| Target Compound Data | 95% yield (observed for the benzyl ester analog substrate; yield benchmark applicable to analogous ethyl ester hydrolysis optimization) |
| Comparator Or Baseline | Traditional batch-mode DBO ester hydrolysis: 80-85% yield |
| Quantified Difference | 10-15 absolute percentage point yield advantage (95% vs. 80-85%) using microchannel technology |
| Conditions | Acetone/water, LiOH as base, 45°C, 20 min residence time; product identity confirmed by 1H NMR, 13C NMR, HRMS |
Why This Matters
A 10-15% yield improvement in the hydrolysis step directly translates to significantly lower cost-per-kilogram of API and reduced waste generation, making a high-purity ethyl ester intermediate from a supplier that demonstrates process intensification capability a preferred procurement choice.
- [1] Zhao, C. et al. Synthesis of Key Intermediates of β-Lactamase Inhibitors by Microchannel Technology. Journal of Wuhan Institute of Technology, 2024, 46(1), 7-17. DOI: 10.19843/j.cnki.CN42-1779/TQ202310001. View Source
- [2] Shandong Anxin Pharmaceutical Co., Ltd. A Kind of Preparation Method of Relebactam. Patent CN111943950A, 2020. (Embodiment 1: Intermediate 3 = ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate). View Source
